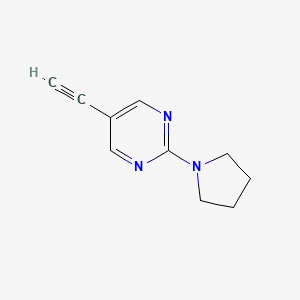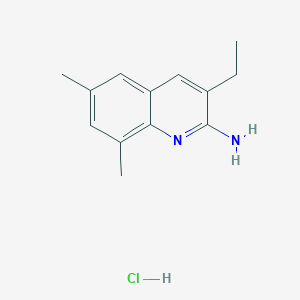![molecular formula C17H20OS2 B12635371 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol CAS No. 920979-48-2](/img/structure/B12635371.png)
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core with a phenyl-dithiolan-ethynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol typically involves multi-step organic reactions. One common approach includes the formation of the dithiolan ring through the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or catalysts
Wirkmechanismus
The mechanism of action of 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol involves its interaction with molecular targets through its dithiolan and ethynyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The electron-withdrawing nature of the phenyl-dithiolan group helps stabilize the compound and enhance its reactivity .
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiolane derivatives: These compounds share the dithiolan ring structure and exhibit similar reactivity.
Phenyl-ethynyl derivatives: Compounds with phenyl-ethynyl groups show comparable chemical behavior.
Cyclohexanol derivatives: These compounds have a similar cyclohexanol core but differ in their substituents.
Uniqueness: 1-[(2-Phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol is unique due to the combination of its dithiolan ring, ethynyl linkage, and cyclohexanol core.
Eigenschaften
CAS-Nummer |
920979-48-2 |
|---|---|
Molekularformel |
C17H20OS2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-[2-(2-phenyl-1,3-dithiolan-2-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H20OS2/c18-16(9-5-2-6-10-16)11-12-17(19-13-14-20-17)15-7-3-1-4-8-15/h1,3-4,7-8,18H,2,5-6,9-10,13-14H2 |
InChI-Schlüssel |
NTWFSTWDNJYXCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#CC2(SCCS2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


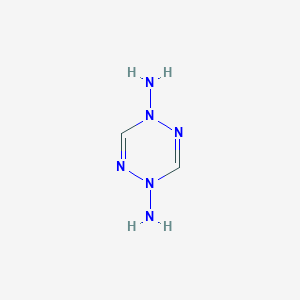
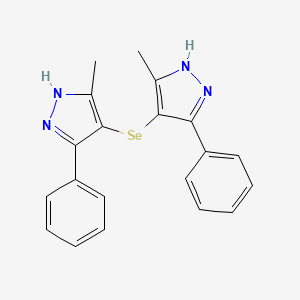
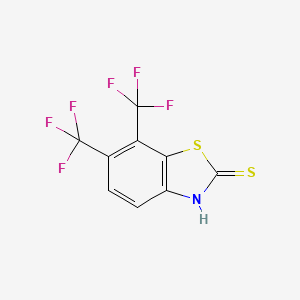
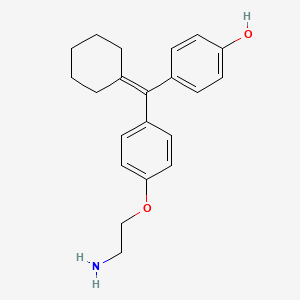
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)
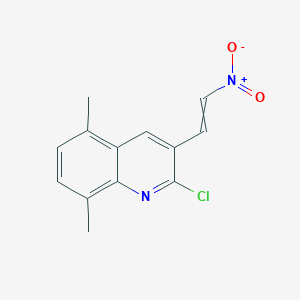
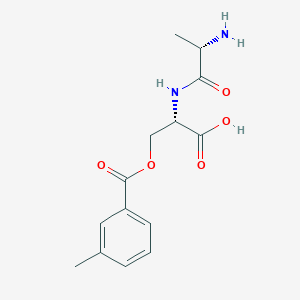
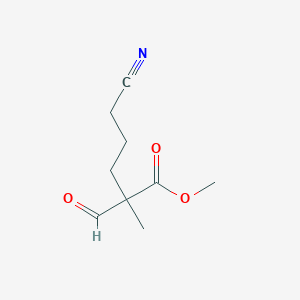
![(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-5-carbamimidamido-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]pentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12635343.png)
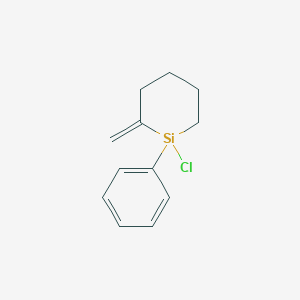
![6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12635364.png)
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
